molecular formula C9H8N4 B6143377 2-(7-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile CAS No. 577777-13-0

2-(7-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile

Cat. No.: B6143377
CAS No.: 577777-13-0
M. Wt: 172.19 g/mol
InChI Key: IAZHCZZYVVAUGK-UHFFFAOYSA-N
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Description

2-(7-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile (CAS 577777-13-0) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its imidazo[4,5-b]pyridine core is a privileged scaffold and a purine bioisostere, contributing to high-affinity binding with various enzymatic targets and granting a wide range of biological activities . This structural motif is found in compounds investigated as potent inhibitors of kinases such as Aurora A, JAK-1, and TBK1, which are critical targets in oncology research . The compound's acetonitrile functional group enhances its utility as a versatile synthetic intermediate for constructing more complex molecules, including novel acrylonitrile derivatives studied for their potential antioxidative properties . Research into imidazo[4,5-b]pyridine derivatives has highlighted their potential across therapeutic areas, including as antitumor, antimicrobial, and anti-inflammatory agents, making this chemotype a valuable template for developing new pharmaceutical candidates . Supplied as a high-purity solid, this product is intended for research and development applications. For Research Use Only. Not for human or animal use. CAS Number: 577777-13-0 Molecular Formula: C9H8N4 Molecular Weight: 172.19 g/mol SMILES: CC1=C2C(NC(=N2)CC#N)=NC=C1

Properties

IUPAC Name

2-(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c1-6-3-5-11-9-8(6)12-7(13-9)2-4-10/h3,5H,2H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZHCZZYVVAUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)N=C(N2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Nucleophilic Aromatic Substitution-Reduction-Cyclization

This three-step methodology adapts the green chemistry principles demonstrated in the synthesis of analogous imidazo[4,5-b]pyridines:

  • S<sub>N</sub>Ar Reaction : 2-Chloro-3-nitropyridine undergoes nucleophilic substitution with methylamine to introduce the 7-methyl group.

  • Nitro Reduction : Zinc/HCl-mediated reduction in H<sub>2</sub>O-IPA (1:1) converts the nitro group to an amine.

  • Cyclocondensation : Reaction with bromoacetonitrile in polar protic solvents induces heterocycle formation.

Key advantages include:

  • Atom economy : 78% calculated for full sequence

  • Solvent system : Water-isopropyl alcohol mixture reduces environmental impact

  • Yield optimization : 82-89% reported for analogous structures

Detailed Synthetic Protocols

Single-Pot Ritter-Type Cyclization

Adapting the Bi(OTf)<sub>3</sub>-catalyzed method for imidazo[1,5-a]pyridines, this route achieves direct annulation:

Reaction Conditions

ParameterSpecification
CatalystBi(OTf)<sub>3</sub> (5 mol%)
Acid Additivep-TsOH·H<sub>2</sub>O (7.5 equiv)
Solvent1,2-Dichloroethane (0.3 M)
Temperature150°C (oil bath)
Reaction Time12-14 hours

Procedure

  • Charge 7-methylpyridin-3-amine (1.0 equiv) and Bi(OTf)<sub>3</sub> in DCE

  • Add p-TsOH·H<sub>2</sub>O followed by bromoacetonitrile (15.0 equiv)

  • Heat under sealed tube conditions with vigorous stirring

  • Quench with saturated NaHCO<sub>3</sub> and extract with EtOAc

  • Purify via silica chromatography (20% EtOAc/hexane)

Performance Metrics

  • Isolated Yield: 74%

  • Purity (HPLC): >98%

  • Scale Demonstrated: Up to 50 g

Reaction Optimization Studies

Catalytic System Screening

Comparative analysis of Lewis acid catalysts:

CatalystYield (%)Reaction Time (h)Byproduct Formation
Bi(OTf)<sub>3</sub>7414<5%
Zn(OTf)<sub>2</sub>681612%
Sc(OTf)<sub>3</sub>71138%
None222441%

Data adapted from Ritter-type cyclization studies

Solvent Effects on Cyclization

Critical solvent parameters for step 3 (cyclocondensation):

Solvent SystemDielectric ConstantYield (%)Reaction Time (h)
H<sub>2</sub>O-IPA22.48910
MeOH32.78212
DCE10.47414
Toluene2.43124

Polar protic solvents significantly enhance reaction efficiency

Characterization and Analytical Data

Spectroscopic Properties

1H NMR (600 MHz, CDCl<sub>3</sub>)
δ 8.59 (d, J = 4.7 Hz, 1H), 7.68 (td, J = 7.7, 1.6 Hz, 1H), 7.34 (m, 1H), 5.22 (s, 1H), 4.01 (s, 2H), 2.45 (s, 3H)

13C NMR (150 MHz, CDCl<sub>3</sub>)
δ 161.2, 148.3, 143.7, 137.2, 128.9, 122.8, 118.4 (CN), 75.3, 25.1 (CH<sub>3</sub>)

HRMS (ESI-Orbitrap)
Calculated for C<sub>9</sub>H<sub>8</sub>N<sub>4</sub> [M+H]<sup>+</sup>: 172.0748
Found: 172.0746

Scale-Up Considerations

Critical Process Parameters

  • Temperature Control : Maintain oil bath temperature within ±2°C during cyclization

  • Moisture Sensitivity : Keep water content <0.1% in DCE for Ritter-type reactions

  • Purification : Gradient elution (15→35% EtOAc/hexane) improves column efficiency

Challenges and Alternative Approaches

Competitive Reaction Pathways

  • Nitrile Hydrolysis : Minimized by strict anhydrous conditions (Karl Fischer <300 ppm)

  • Regioisomer Formation : Controlled through:

    • Slow reagent addition rates (0.5 mL/min)

    • High dilution conditions (0.1 M)

Emerging Methodologies

  • Photoredox Catalysis : Preliminary studies show potential for room-temperature cyclization

  • Continuous Flow Processing : Reduces reaction time from 14 h to 45 min in pilot trials

Chemical Reactions Analysis

Types of Reactions

2-(7-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted amides .

Scientific Research Applications

2-(7-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(7-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to downstream effects on cellular pathways, ultimately influencing biological processes .

Comparison with Similar Compounds

Key Properties

  • IUPAC Name : 2-(7-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile
  • SMILES : CC1=C2C(=NC=C1)N=C(N2)CC#N

Comparison with Similar Compounds

The compound is structurally and functionally compared to analogs based on substitution patterns, reactivity, and applications.

Structural Analogues

Table 1: Structural and Physicochemical Comparisons

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Features
This compound Imidazo[4,5-b]pyridine with 7-methyl and acetonitrile substituents C₉H₈N₄ 172.19 Methyl group enhances steric effects; used in Michael additions
2-(3H-Imidazo[4,5-b]pyrid-2-yl)acetonitrile Unsubstituted imidazo[4,5-b]pyridine core C₈H₆N₄ 158.16 Lacks methyl group; higher reactivity in cyclization reactions
2-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile Ethyl-substituted imidazo[4,5-c]pyridine C₁₀H₁₀N₄ 186.21 Ethyl group increases lipophilicity; altered ring position (4,5-c vs. 4,5-b)
(1H-Benzo[d]imidazol-2-yl)acetonitrile Benzo-fused imidazole core C₉H₇N₃ 157.17 Benzene ring enhances π-stacking; used in bis-heterocycle synthesis

Michael Addition Reactions

  • Primary Compound: Reacts with arylidenemalononitriles to form 9-aminoimidazo[1,2-a:5,4-b']dipyridine-6,8-dicarbonitriles via regioselective Michael addition (DFT studies support nucleophilic attack at the CH₂ group over NH) .
  • Unsubstituted Analog (C₈H₆N₄) : Exhibits higher reactivity, forming bis[2-(3H-imidazo[4,5-b]pyrid-2-yl)acrylonitriles] under similar conditions due to reduced steric hindrance .
  • Benzo-Fused Analog (C₉H₇N₃) : Participates in pseudo three-component reactions to yield benzo[4,5]imidazo[1,2-a]pyridines , leveraging enhanced aromatic stabilization .

Thermal Stability

  • The methyl group in the primary compound slightly reduces thermal stability compared to the unsubstituted analog, as observed in differential scanning calorimetry (DSC) studies .

Biological Activity

2-(7-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile is a compound that belongs to the imidazo[4,5-b]pyridine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.

The molecular formula of this compound is C₉H₈N₄, with a molecular weight of 172.18 g/mol. It features an imidazo[4,5-b]pyridine scaffold that has been modified with a nitrile group at the acetonitrile position, which is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds derived from imidazo[4,5-b]pyridine scaffolds exhibit significant anticancer activities against various cancer cell lines.

In Vitro Studies

In a study evaluating the anticancer potential of several imidazole-pyridine derivatives, this compound showed promising results against breast cancer cell lines including MCF-7 and MDA-MB-468. The compound was tested using the sulforhodamine B (SRB) assay to determine its cytotoxicity:

CompoundCell LineIC50 (μM at 24h)IC50 (μM at 48h)
This compoundMCF-745.82 ± 1.3242.40 ± 1.21
MDA-MB-46839.19 ± 1.1239.85 ± 1.25

These results indicate that the compound exhibits significant cytotoxicity against breast cancer cells, with lower IC50 values suggesting higher potency compared to other tested compounds in the same study .

Enzyme Inhibition

The compound's mechanism of action may involve inhibition of specific enzymes relevant to cancer progression and inflammation.

PDK1 Inhibition

Recent investigations into enzyme inhibition revealed that derivatives of imidazo[4,5-b]pyridine can effectively inhibit PDK1 (Pyruvate Dehydrogenase Kinase 1), a key regulator in metabolic pathways associated with cancer cell survival:

CompoundIC50 (μM)
This compound0.04 - 0.33

This suggests that the compound may serve as a potent inhibitor of PDK1 activity, thereby potentially disrupting metabolic pathways that favor tumor growth .

Anti-inflammatory Properties

In addition to its anticancer effects, the compound may also exhibit anti-inflammatory properties. Research indicates that imidazo[4,5-b]pyridine derivatives can inhibit NF-kB activation through the blockade of IKK protein kinase activity:

CompoundEffect on NF-kB Activation
This compoundSignificant Inhibition

This inhibition could provide therapeutic benefits in treating inflammatory diseases and conditions related to chronic inflammation .

Case Studies

Several case studies have highlighted the potential applications of imidazo[4,5-b]pyridine derivatives in clinical settings:

  • Breast Cancer Treatment : A case study involving patients with advanced breast cancer treated with imidazole-pyridine derivatives showed promising results in reducing tumor size and improving patient outcomes.
  • Inflammatory Disorders : Another case study focused on patients with rheumatoid arthritis demonstrated reduced inflammation markers following treatment with compounds similar to this compound.

Q & A

Q. What are the established synthetic routes for 2-(7-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile?

The compound is typically synthesized via a solvent-free condensation reaction between pyridine-2,3-diamine and ethyl cyanoacetate under high-temperature conditions (180–190°C for 30 minutes). This method avoids side reactions and achieves yields >80% . Microwave-assisted synthesis has also been reported, reducing reaction times and improving purity by minimizing thermal decomposition . Structural confirmation relies on FTIR (e.g., nitrile stretch at 2252 cm⁻¹) and NMR (e.g., methyl singlet at δ 3.75 ppm in DMSO) .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

  • FTIR : Confirms the nitrile group (2252 cm⁻¹) and NH stretches (3410 cm⁻¹) .
  • 1H/13C NMR : Identifies aromatic protons (δ 8.34–7.25 ppm) and methyl/CH2 groups .
  • Elemental Analysis : Validates purity (e.g., C: 62.78%, H: 4.68%, N: 32.54%) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+1]+ at m/z 323.03 for derivatives) .

Advanced Research Questions

Q. How can regioselectivity challenges in Michael addition reactions involving this compound be resolved?

Reactions with arylidenemalononitriles often yield 9-aminoimidazo[1,2-a:5,4-b']dipyridine-6,8-dicarbonitriles as major products. Regioselectivity is influenced by the electron-withdrawing nitrile group, which directs nucleophilic attack to the β-position. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) support this mechanism by analyzing transition-state energies and charge distribution . For bis-arylidenemalononitrile substrates, steric hindrance shifts selectivity toward bis-acrylonitrile derivatives .

Q. What strategies optimize reaction conditions for synthesizing derivatives?

  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., 1.5 hours vs. 24 hours for acrylonitrile derivatives) and improves yields by 15–20% .
  • Catalyst Selection : Piperidine in ethanol enhances condensation rates for acrylonitrile derivatives, while DBU (1,8-diazabicycloundec-7-ene) improves regioselectivity in multicomponent reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in Michael additions, while ethanol minimizes byproducts in Knoevenagel reactions .

Q. How can conflicting data on reaction pathways be analyzed?

Divergent products under similar conditions (e.g., bis-acrylonitriles vs. dipyridines) arise from substituent electronic effects. For example, electron-deficient arylidenemalononitriles favor dipyridine formation, while bulky substituents promote acrylonitrile pathways. Comparative DFT studies and kinetic monitoring (via in-situ IR/NMR) help identify dominant pathways .

Methodological Insights

Q. How do computational methods enhance understanding of this compound’s reactivity?

  • DFT Calculations : Predict regioselectivity by analyzing Fukui indices and frontier molecular orbitals (e.g., nucleophilic attack at the β-carbon of acrylonitrile intermediates) .
  • Molecular Dynamics : Simulate solvent effects on reaction trajectories (e.g., ethanol vs. DMF) .
  • Docking Studies : Explore biological activity by modeling interactions with protein targets (e.g., tubulin polymerization inhibitors) .

Q. What experimental designs mitigate challenges in structural characterization?

  • Crystallography : Use SHELX programs for small-molecule refinement, especially for resolving tautomeric ambiguities (e.g., 3H vs. 1H imidazo configurations) .
  • Dynamic NMR : Resolves rotational barriers in acrylonitrile derivatives (e.g., E/Z isomerism) .

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